

Navigating the Kinome: A Comparative Guide to Aurora Kinase Inhibitor Selectivity

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For researchers, scientists, and drug development professionals, understanding the off-target profile of a kinase inhibitor is as crucial as its on-target potency. Unintended kinase interactions can lead to unforeseen toxicities or, in some cases, reveal novel therapeutic opportunities. This guide provides a comparative analysis of the off-target kinase profiles of two prominent Aurora kinase inhibitors, Tozasertib (VX-680/MK-0457) and Barasertib (AZD1152), offering a deeper look into their selectivity and potential polypharmacology.

Aurora kinases are key regulators of cell division, making them attractive targets for cancer therapy. While Tozasertib and Barasertib both effectively inhibit this kinase family, their interactions across the broader human kinome exhibit distinct differences. This comparison aims to equip researchers with the necessary data to make informed decisions when selecting a tool compound or developing a therapeutic candidate.

Comparative Kinase Inhibition Profile

The following table summarizes the inhibitory activity (Ki or IC50 values) of Tozasertib and Barasertib against their primary targets and key off-target kinases. This quantitative data provides a direct comparison of their potency and selectivity.



Kinase Target	Tozasertib (VX-680/MK- 0457) Ki (nM)	Barasertib (AZD1152- HQPA) Ki (nM)
Primary Targets		
Aurora A	0.6[1][2]	1369[3]
Aurora B	18[1][2]	0.36[3][4]
Aurora C	4.6[5]	17.0[4]
Key Off-Targets		
FLT3	30[1][5]	Inhibits[6]
Abl	30[2][5]	-
BCR-ABL	Inhibits[1][7]	-
BCR-ABL (T315I)	Inhibits[1][8]	-
KIT	-	Inhibits[6]
RIPK1	Inhibits (IC50 = 1060)[9]	-

Note: Barasertib (AZD1152) is a prodrug that is rapidly converted to the active form, AZD1152-HQPA, in plasma. The activity of AZD1152-HQPA is presented here.

Analysis of Selectivity

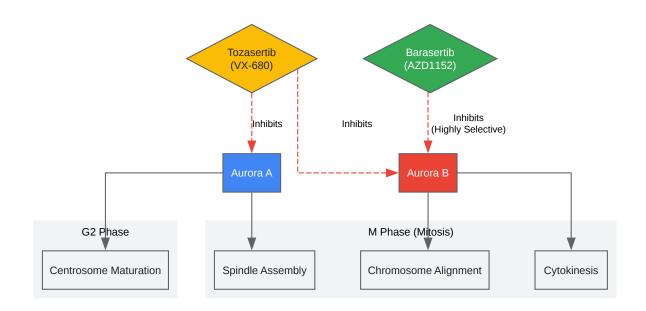
Tozasertib is a pan-Aurora kinase inhibitor with potent activity against all three isoforms.[6][10] Its off-target profile is characterized by notable inhibition of Fms-related tyrosine kinase 3 (FLT3) and Abelson murine leukemia viral oncogene homolog 1 (Abl) at a concentration of 30 nM.[1][2][5] This cross-reactivity, particularly against the imatinib-resistant T315I mutant of BCR-ABL, has been explored for its therapeutic potential in chronic myeloid leukemia.[7][8] More recently, Tozasertib was also identified as a potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), suggesting a role in necroptosis.[9] While described as selective over a panel of 190 other kinases, these specific off-target activities are critical considerations for its use.[2][5]



In contrast, Barasertib, in its active form AZD1152-HQPA, demonstrates high selectivity for Aurora B over Aurora A, with over a 1000-fold difference in potency.[3][4][6] This selectivity may offer a more targeted approach to inhibiting Aurora B-specific functions in mitosis. However, it has been noted that, similar to Tozasertib, Barasertib also inhibits FLT3 and KIT.[6] The concurrent inhibition of these kinases has been linked to potential toxicity, specifically impacting normal hematopoiesis.[6] AstraZeneca reports high specificity for AZD1152-HQPA against a panel of 50 other kinases.[3]

Signaling Pathway Context

The primary targets of both inhibitors, the Aurora kinases, play crucial roles in mitotic progression. The diagram below illustrates a simplified overview of the Aurora kinase signaling pathway during cell division.



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Simplified Aurora Kinase Signaling in Mitosis.

Experimental Protocol: Kinase Profiling via Competition Binding Assay







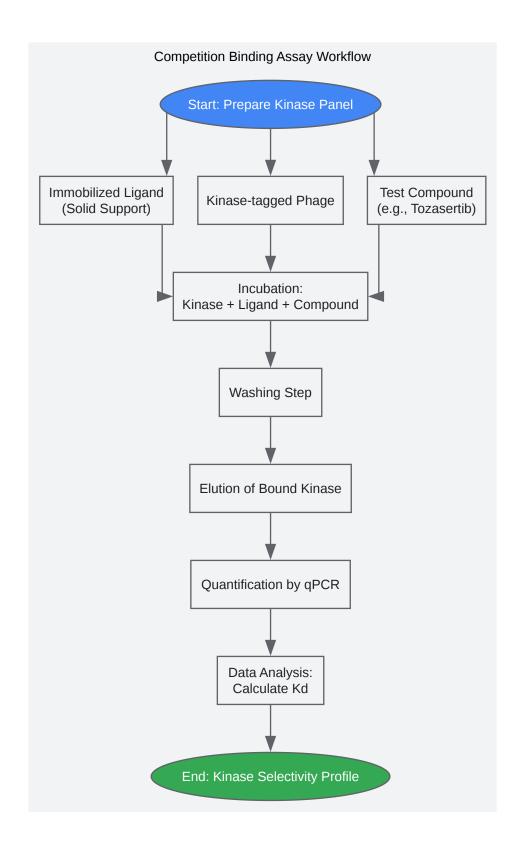
The determination of a compound's kinase selectivity profile is commonly achieved through competition binding assays. A widely used platform for this is the KINOMEscan™, which provides a quantitative measure of interactions between a test compound and a large panel of kinases.

Objective: To determine the dissociation constant (Kd) of a test compound for a panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a specific kinase. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound for that kinase.

Workflow:





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Workflow for Kinase Profiling.



Materials:

- · Purified, DNA-tagged kinases
- Immobilized, active-site directed ligand on a solid support (e.g., beads)
- Test compound (e.g., Tozasertib or Barasertib) dissolved in DMSO
- Assay buffer
- · Wash buffer
- Elution buffer
- qPCR reagents

Procedure:

- A panel of DNA-tagged kinases is prepared.
- The test compound is serially diluted to create a concentration gradient.
- The kinases are incubated with the immobilized ligand and the test compound. In this
 competitive binding step, the test compound and the immobilized ligand compete for the
 active site of the kinase.
- Unbound components are removed through a washing step.
- The bound kinase is eluted from the solid support.
- The amount of eluted kinase is quantified using quantitative PCR (qPCR) by amplifying the DNA tag.
- The results are compared to a DMSO control (no test compound). A lower amount of bound kinase indicates a higher affinity of the test compound for that kinase.
- Dissociation constants (Kd) are calculated from the dose-response curves to quantify the binding affinity.



This guide provides a foundational comparison of the off-target profiles of Tozasertib and Barasertib. Researchers are encouraged to consult the primary literature for more extensive kinase screening data and to consider the cellular context of their experiments when interpreting the effects of these potent inhibitors.

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